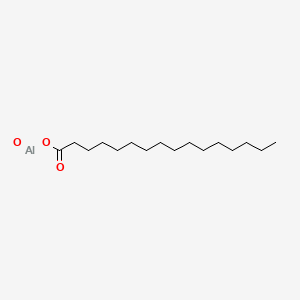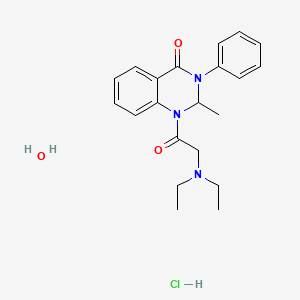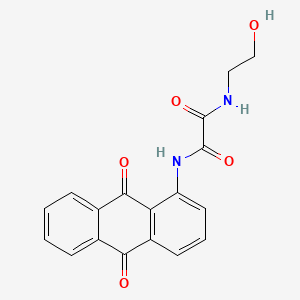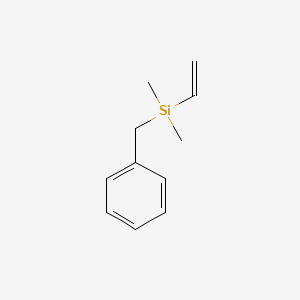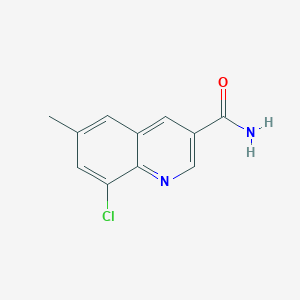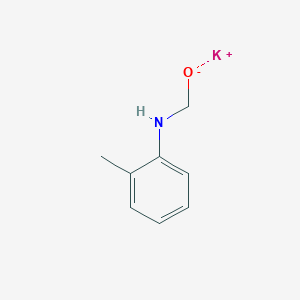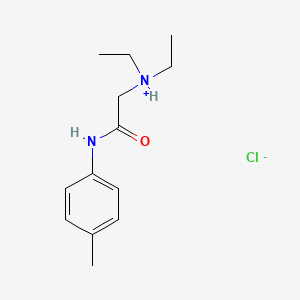
2-(Diethylamino)-4'-methylacetanilide monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Diethylamino)-4’-methylacetanilide monohydrochloride is a chemical compound known for its applications in various fields, including medicine and chemistry. This compound is characterized by its unique structure, which includes a diethylamino group and a methylacetanilide moiety. It is often used in scientific research due to its specific properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylamino)-4’-methylacetanilide monohydrochloride typically involves the reaction of 4’-methylacetanilide with diethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves heating the reactants to a specific temperature and maintaining the reaction for a set period.
Industrial Production Methods
In an industrial setting, the production of 2-(Diethylamino)-4’-methylacetanilide monohydrochloride is scaled up using large reactors. The process involves the same basic steps as the laboratory synthesis but is optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Diethylamino)-4’-methylacetanilide monohydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a variety of oxygenated derivatives, while reduction may produce different amine derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Diethylamino)-4’-methylacetanilide monohydrochloride has several applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It is studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties and its use in drug development.
Industry: It is used in the production of various chemical products and intermediates.
Wirkmechanismus
The mechanism of action of 2-(Diethylamino)-4’-methylacetanilide monohydrochloride involves its interaction with specific molecular targets. The compound exerts its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
2-(Diethylamino)-4’-methylacetanilide monohydrochloride can be compared with other similar compounds, such as:
Lidocaine: Both compounds have local anesthetic properties, but they differ in their chemical structure and specific applications.
Procaine: Similar to lidocaine, procaine is another local anesthetic with a different chemical structure.
Bupivacaine: This compound is also used as a local anesthetic but has a longer duration of action compared to 2-(Diethylamino)-4’-methylacetanilide monohydrochloride.
These comparisons highlight the unique properties and applications of 2-(Diethylamino)-4’-methylacetanilide monohydrochloride, making it a valuable compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
13995-54-5 |
|---|---|
Molekularformel |
C13H21ClN2O |
Molekulargewicht |
256.77 g/mol |
IUPAC-Name |
diethyl-[2-(4-methylanilino)-2-oxoethyl]azanium;chloride |
InChI |
InChI=1S/C13H20N2O.ClH/c1-4-15(5-2)10-13(16)14-12-8-6-11(3)7-9-12;/h6-9H,4-5,10H2,1-3H3,(H,14,16);1H |
InChI-Schlüssel |
HOYNCGNELFGSQV-UHFFFAOYSA-N |
Kanonische SMILES |
CC[NH+](CC)CC(=O)NC1=CC=C(C=C1)C.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






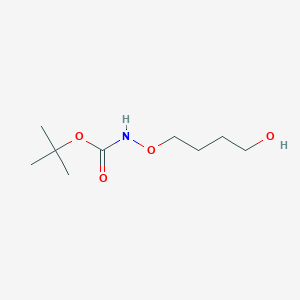
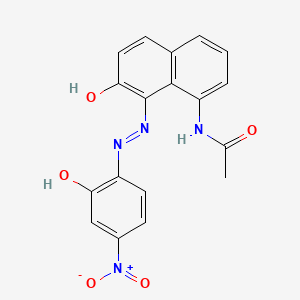
![3,3',6,6'-Tetraethynyl-2,2',7,7'-tetramethoxy-9,9'-spirobi[fluorene]](/img/structure/B15342908.png)
